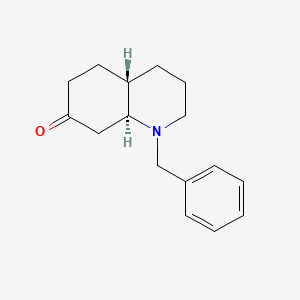

Trans-1-benzyloctahydroquinolin-7(1H)-one

Descripción

Trans-1-benzyloctahydroquinolin-7(1H)-one is a bicyclic organic compound featuring a partially saturated quinoline scaffold substituted with a benzyl group at the trans-configurated nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolinone derivatives, which are known for roles in enzyme inhibition and receptor modulation .

Propiedades

Fórmula molecular |

C16H21NO |

|---|---|

Peso molecular |

243.34 g/mol |

Nombre IUPAC |

(4aS,8aS)-1-benzyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one |

InChI |

InChI=1S/C16H21NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2/t14-,16-/m0/s1 |

Clave InChI |

KSGPZNFEGJFZQF-HOCLYGCPSA-N |

SMILES isomérico |

C1C[C@H]2CCC(=O)C[C@@H]2N(C1)CC3=CC=CC=C3 |

SMILES canónico |

C1CC2CCC(=O)CC2N(C1)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Trans-1-benciloctahidroquinolin-7(1H)-ona generalmente implica la hidrogenación de derivados de quinolina. Un método común es la hidrogenación catalítica de 1-bencilquinolina utilizando un catalizador de paladio o platino a alta presión y temperatura. Las condiciones de reacción pueden variar, pero las condiciones típicas incluyen un rango de temperatura de 100-150 °C y una presión de hidrógeno de 50-100 psi.

Métodos de producción industrial

La producción industrial de Trans-1-benciloctahidroquinolin-7(1H)-ona puede implicar procesos de hidrogenación de flujo continuo para lograr mayores rendimientos y eficiencia. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Trans-1-benciloctahidroquinolin-7(1H)-ona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.

Reducción: Una reducción adicional puede conducir a derivados completamente saturados.

Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Los nucleófilos como los haluros de alquilo o las aminas se pueden utilizar para reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de quinolina.

Reducción: Derivados de octahidroquinolina completamente saturados.

Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Dopamine Receptor Modulation

- Trans-1-benzyloctahydroquinolin-7(1H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This property makes it a candidate for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The modulation of D1 receptors can alleviate symptoms associated with these conditions, including cognitive impairments and motor dysfunctions .

- Cognitive Enhancement

- Antidepressant Effects

Case Study 1: Parkinson's Disease

In a study focusing on the treatment of Parkinson's disease, trans-1-benzyloctahydroquinolin-7(1H)-one was shown to improve motor symptoms when administered as part of a therapeutic regimen. Patients reported significant reductions in resting tremors and improvements in overall motor function, suggesting its efficacy as a monotherapy or in combination with existing dopaminergic treatments .

Case Study 2: Schizophrenia

Clinical trials involving patients diagnosed with schizophrenia demonstrated that the compound could mitigate negative symptoms associated with the disorder. Participants receiving trans-1-benzyloctahydroquinolin-7(1H)-one showed improvements in cognitive function and reductions in impulsivity, indicating its potential as an adjunct treatment .

Comparative Analysis of Related Compounds

| Compound Name | Primary Application | Mechanism of Action | Notable Findings |

|---|---|---|---|

| Trans-1-benzyloctahydroquinolin-7(1H)-one | Treatment of Parkinson's & Schizophrenia | D1 receptor modulation | Improved cognitive and motor functions |

| Other tetrahydroisoquinoline derivatives | Anticancer agents | Inhibition of cancer cell proliferation | Effective against various cancer cell lines |

| Quinoline derivatives | Antimicrobial agents | Targeting microbial DNA gyrase | Significant antimicrobial activity observed |

Mecanismo De Acción

El mecanismo de acción de Trans-1-benciloctahidroquinolin-7(1H)-ona depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la unión a receptores o la interferencia con los procesos celulares.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

A key distinction lies in the degree of saturation and substitution patterns compared to related quinolinones:

Key Observations :

- Substituent Effects : The benzyl group at N1 may increase lipid solubility, influencing blood-brain barrier penetration—a trait critical for neuroactive compounds.

Spectroscopic and Physicochemical Properties

While direct data for Trans-1-benzyloctahydroquinolin-7(1H)-one are unavailable, comparisons can be inferred:

- NMR Profiles: Aromatic quinolinones (e.g., 3-hydroxy-7-methylquinolin-2(1H)-one) exhibit distinct 1H NMR signals for aromatic protons (δ 6.8–8.2 ppm) . Saturated analogs (e.g., octahydroquinolines) would show upfield-shifted aliphatic protons (δ 1.5–3.5 ppm) and a ketone carbonyl signal near δ 210 ppm in 13C NMR .

- Lipophilicity: The benzyl group increases logP relative to unsubstituted quinolinones, as seen in similar benzylated compounds .

Actividad Biológica

Trans-1-benzyloctahydroquinolin-7(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Synthesis of Trans-1-Benzyloctahydroquinolin-7(1H)-one

The synthesis of trans-1-benzyloctahydroquinolin-7(1H)-one typically involves multi-step organic reactions, including cyclization and hydrogenation processes. The compound is derived from quinoline derivatives, which are known for their diverse biological activities. The synthetic pathway often includes the introduction of various substituents that can modulate the biological properties of the resulting compounds.

Biological Activity

Trans-1-benzyloctahydroquinolin-7(1H)-one exhibits a range of biological activities, which can be summarized as follows:

1. Anticancer Activity:

Recent studies have highlighted the anticancer potential of quinoline derivatives, including trans-1-benzyloctahydroquinolin-7(1H)-one. The compound has shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3).

In vitro studies indicated that trans-1-benzyloctahydroquinolin-7(1H)-one induced apoptosis in cancer cells through mechanisms involving the downregulation of heat shock proteins (Hsp90 client proteins) and cyclin-dependent kinases (CDKs) . The growth inhibition was quantified using MTS assays, revealing a concentration-dependent decrease in cell viability.

2. Neuropharmacological Effects:

The compound has also been investigated for its neuroprotective properties. Quinoline derivatives are known to exhibit cholinesterase inhibitory activity, which is beneficial in conditions like Alzheimer's disease. For instance, related compounds demonstrated IC50 values indicating potent inhibition against acetylcholinesterase (AChE), suggesting that trans-1-benzyloctahydroquinolin-7(1H)-one may share similar neuroprotective mechanisms .

Case Studies and Research Findings

Several key studies have explored the biological activity of trans-1-benzyloctahydroquinolin-7(1H)-one and its derivatives:

Table 1: Anticancer Activity of Trans-1-Benzyloctahydroquinolin-7(1H)-one Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Trans-1-benzyloctahydroquinolin-7(1H)-one | MCF-7 | 25 | Induces apoptosis via Hsp90 downregulation |

| Trans-1-benzyloctahydroquinolin-7(1H)-one | PC3 | 28 | Inhibits CDK4 degradation |

3. In Vivo Studies:

In vivo experiments using animal models have further corroborated the anticancer efficacy of trans-1-benzyloctahydroquinolin-7(1H)-one. When administered in a controlled setting, the compound exhibited significant tumor reduction in xenograft models, emphasizing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.